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molecular formula C6H3Br2NO3 B1321809 4,6-Dibromo-5-hydroxypicolinic acid CAS No. 64354-26-3

4,6-Dibromo-5-hydroxypicolinic acid

Cat. No. B1321809
M. Wt: 296.9 g/mol
InChI Key: KAQSHVQNOSITQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025333

Procedure details

A solution of 0.5 g sodium hydroxide in 15 ml of water was added to 2 g of 4,6-dibromo-5-hydroxy-2-pyridine-carboxylic acid methyl ester and refluxed for 2 hours. The product was isolated, by cooling and acidifying with concentrated hydrochloric acid, in 53% yield; m.p. 195° -197° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:12]=[C:11]([Br:13])[C:10]([OH:14])=[C:9]([Br:15])[N:8]=1)=[O:6].Cl>O>[Br:13][C:11]1[C:10]([OH:14])=[C:9]([Br:15])[N:8]=[C:7]([C:5]([OH:6])=[O:4])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=NC(=C(C(=C1)Br)O)Br
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was isolated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC(=C1O)Br)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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